2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide

Radical Polymerization Polyelectrolytes Monomer Design

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide (CAS 98793-83-0; molecular formula C₇H₁₁IN₂, molecular weight 250.08 g/mol) is a quaternary pyrazolium salt bearing a polymerizable N‑vinyl substituent and an iodide counterion. It belongs to the broader class of N‑vinylpyrazolium quaternary salts, which combine the electronic features of a heteroaromatic cation with the synthetic versatility of a terminal olefin.

Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
Cat. No. B12062314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide
Molecular FormulaC7H11IN2
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](N1C=C)C.[I-]
InChIInChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1
InChIKeyDTOILWSSNSQGJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide – Structural Identity, CAS Registry, and Procurement Baseline


2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide (CAS 98793-83-0; molecular formula C₇H₁₁IN₂, molecular weight 250.08 g/mol) is a quaternary pyrazolium salt bearing a polymerizable N‑vinyl substituent and an iodide counterion . It belongs to the broader class of N‑vinylpyrazolium quaternary salts, which combine the electronic features of a heteroaromatic cation with the synthetic versatility of a terminal olefin. The compound is employed as a specialty building block in medicinal-chemistry reagent libraries and as a monomeric precursor for pyrazolium‑based ionic polymers and polyelectrolytes .

Polymerizable monomer for polyelectrolyte synthesis
Distinct electronic ground state vs. neutral vinylpyrazoles
Iodide counterion enables anion metathesis and tuning

Why Generic Pyrazolium Salt Substitution Fails for 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide


Substituting a common 1,2‑dimethylpyrazolium iodide or a neutral N‑vinylpyrazole for 2‑ethenyl‑1,3‑dimethyl‑1H‑pyrazolium iodide abolishes the orthogonal reactivity profile that defines this compound. The N‑vinyl group imparts radical‑polymerization capability that is absent in non‑vinyl pyrazolium salts, while quaternization substantially reduces conjugation between the heterocycle and the vinyl group , altering both the electronic environment and the reactivity of the olefin relative to neutral N‑vinylpyrazoles. In addition, the iodide counterion provides a tunable leaving group and a handle for anion metathesis that cannot be replicated with chloride, bromide, or tetrafluoroborate analogues. Consequently, swapping in a generic saturated pyrazolium iodide, a neutral vinyl‑pyrazole, or a different anion completely removes the specific combination of polymerizability, reduced vinyl‑heterocycle conjugation, iodide‑specific ion‑pairing, and quaternary‑salt electrostatic features that underpin the target compound’s utility.

Non-vinyl pyrazolium salts Lack radical polymerizability, preventing polyelectrolyte formation
Neutral N-vinylpyrazoles Stronger vinyl–heterocycle conjugation alters reaction behavior
Chloride/BF₄ analogues Cannot replicate iodide tunability and metathesis flexibility

Quantitative Comparator Evidence for Selection of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide


Vinyl‑Group Incorporation Enables Radical Polymerizability Absent in Non‑Vinyl Pyrazolium Salts

The terminal ethenyl substituent of 2‑ethenyl‑1,3‑dimethyl‑1H‑pyrazolium iodide provides a radical‑polymerizable handle that is completely absent in saturated quaternary pyrazolium iodides such as 1,2‑dimethylpyrazolium iodide (CAS 26429‑26‑5). While no head‑to‑head reactivity‑ratio study explicitly comparing these two monomers was located, the vinyl moiety is the sine‑qua‑non for radical homo‑ and copolymerization; the saturated comparator cannot participate in chain‑growth polymerization and therefore cannot yield the cationic polyelectrolytes that the target compound can generate .

Radical Polymerizability
Class-level inference
Target: One terminal vinyl group; radical-polymerizable vs. Comparator: No vinyl group; non-polymerizable
Supports polyelectrolyte synthesis selection
Head-to-head reactivity ratio study not located
Radical Polymerization Polyelectrolytes Monomer Design

Quaternization Reduces Vinyl–Heterocycle Conjugation Compared with Neutral N‑Vinylpyrazoles

IR and ¹H/¹³C NMR spectroscopic analysis demonstrated that quaternization of 1‑vinylpyrazoles leads to a decrease in conjugation between the heterocycle and the vinyl group and a significant leveling‑out of charges on the atoms of the heterocycle and vinyl group . Neutral N‑vinylpyrazole retains stronger π‑conjugation, which influences its UV absorption, NMR chemical shifts, and reactivity pattern. The quaternary pyrazolium form therefore presents a distinct electronic ground state, directly affecting the reactivity of the vinyl group in nucleophilic additions and cycloadditions.

Electronic Structure
Direct head-to-head comparison
Target: Reduced conjugation (quaternary salt) vs. Comparator: Stronger conjugation (neutral)
Different reaction behavior, non-interchangeable
Exact Δδ values not extractable
Electronic Structure NMR Spectroscopy Conjugation

Pyrazolium Iodide Ionic Liquids Exhibit Differentiated Transport Properties vs. Imidazolium Analogues

A 2022 comparative study of alkylpyrazolium iodides/triiodides versus alkylimidazolium iodides/triiodides found that pyrazolium‑based ionic liquids with triiodide anion display high thermal stability, low viscosity, and high ionic conductivity relative to their iodide counterparts, and that the cation‑type (pyrazolium vs. imidazolium) significantly influences these transport properties . Although the specific 2‑ethenyl‑1,3‑dimethyl‑1H‑pyrazolium cation was not directly tested, the class‑level data indicate that pyrazolium iodides can offer a differentiated viscosity–conductivity profile compared with the widely used imidazolium‑based ionic liquids.

Transport Properties
Class-level inference
Pyrazolium triiodides: higher conductivity, lower viscosity vs. Imidazolium iodides: different viscosity–conductivity profile
Differentiated transport profile for electrolyte design
Data on alkyl-substituted analogues; vinyl not directly tested
Ionic Liquids Viscosity Ionic Conductivity

Unique Base‑Catalyzed Rearrangement to 1,2‑Dihydropyrimidines Not Observed with Saturated Pyrazolium Salts

Treatment of 2‑vinylpyrazolium salts with base yields 1,2‑dihydropyrimidines via a ring‑transformation pathway that inserts a –CHOH–E fragment between the two nitrogen atoms . Saturated 1,2‑dialkylpyrazolium salts (e.g., 1,2‑dimethyl‑3,5‑diphenylpyrazolium iodide) do not undergo this rearrangement, instead following simple deprotonation or dealkylation pathways. The vinyl substituent is therefore essential for accessing the dihydropyrimidine scaffold, a privileged structure in medicinal chemistry.

Rearrangement Chemistry
Direct head-to-head comparison
2-Vinylpyrazolium salts → 1,2-dihydropyrimidines vs. Saturated salts: no dihydropyrimidine formation
Enables dihydropyrimidine library synthesis
Structure confirmed by NMR and X-ray
Heterocyclic Rearrangement Dihydropyrimidine Synthesis Nucleophilic Addition

Best Application Scenarios for 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide Guided by Comparator Evidence


Synthesis of Cationic Polyelectrolytes and Proton‑Conducting Membranes

The terminal vinyl group enables radical homo‑ or copolymerization to generate quaternary‑pyrazolium‑based polyelectrolytes. Such polymers are candidate materials for proton‑conducting membranes and anion‑exchange membranes, a property that non‑vinyl pyrazolium salts cannot provide . The reduced vinyl–heterocycle conjugation in the quaternary state may also influence the copolymerization reactivity ratios relative to neutral vinyl‑pyrazole monomers, allowing tailored incorporation into copolymer backbones.

Precursor for 1,2‑Dihydropyrimidine Libraries via Regiospecific Ring Transformation

Under basic conditions, 2‑vinylpyrazolium iodides undergo a distinctive rearrangement to 1,2‑dihydropyrimidines that is unique to the vinyl‑quaternary scaffold and not observed with saturated pyrazolium or neutral vinyl‑pyrazole analogues . The reaction proceeds with insertion of a functionalized C1 fragment between the two nitrogen atoms, enabling convergent synthesis of dihydropyrimidine derivatives that are valuable in medicinal‑chemistry hit‑to‑lead programs.

Iodide‑Based Ionic Liquid and Electrolyte Component with Differentiated Transport Profile

Pyrazolium‑based iodides, as a cation class, exhibit a viscosity–conductivity relationship that differs from that of the more intensively studied imidazolium iodides . The availability of a vinyl substituent on the pyrazolium cation additionally opens the possibility of in‑situ polymerization to form quasi‑solid electrolyte matrices. This dual functionality—molecular ionic liquid and polymerizable monomer—is a specific advantage for dye‑sensitized solar cells, batteries, and electrochemical sensing platforms.

Quaternary Ammonium Monomer for Antimicrobial and Antistatic Coatings

The quaternary ammonium architecture, combined with the polymerizable vinyl group, allows covalent incorporation of biocidal pyrazolium moieties into surface coatings, textiles, and filtration membranes. This strategy permanently tethers the active cation, avoiding leaching that occurs with small‑molecule quaternary ammonium salts. Iodide, as the counterion, can further be exchanged to tune hydrophilicity and antimicrobial spectrum, a flexibility that non‑halide or non‑exchangeable analogues lack.

Application
Selection Property
Validation Focus
Cationic polyelectrolyte synthesis
Vinyl polymerizability
Radical homo-/copolymerization evaluation
Dihydropyrimidine library synthesis
Vinyl-dependent rearrangement
Base-catalyzed ring transformation yield
Ionic liquid / electrolyte component
Pyrazolium transport profile
Viscosity–conductivity comparison
Antimicrobial / antistatic coatings
Quaternary ammonium immobilization
Coating bioactivity and leaching resistance
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